Cas no 1251630-21-3 (methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylate)

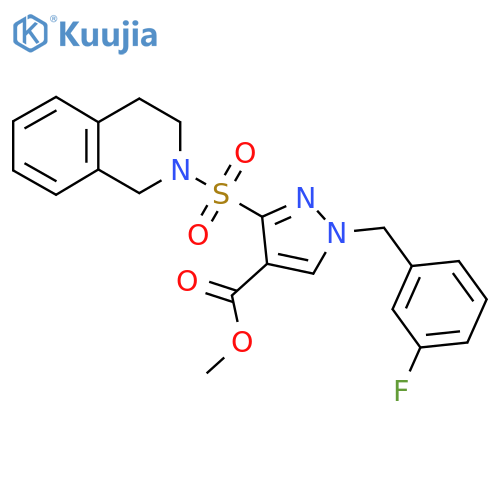

1251630-21-3 structure

商品名:methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylate

methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- AKOS024484784

- methyl 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxylate

- 1251630-21-3

- methyl 1-[(3-fluorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylate

- F3406-6516

- methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylate

- VU0624003-1

-

- インチ: 1S/C21H20FN3O4S/c1-29-21(26)19-14-24(12-15-5-4-8-18(22)11-15)23-20(19)30(27,28)25-10-9-16-6-2-3-7-17(16)13-25/h2-8,11,14H,9-10,12-13H2,1H3

- InChIKey: FSHNOMMRUPTEQF-UHFFFAOYSA-N

- ほほえんだ: S(C1C(C(=O)OC)=CN(CC2C=CC=C(C=2)F)N=1)(N1CC2C=CC=CC=2CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 429.11585546g/mol

- どういたいしつりょう: 429.11585546g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 30

- 回転可能化学結合数: 6

- 複雑さ: 716

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3406-6516-2μmol |

methyl 1-[(3-fluorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylate |

1251630-21-3 | 90%+ | 2μl |

$57.0 | 2023-05-22 | |

| Life Chemicals | F3406-6516-1mg |

methyl 1-[(3-fluorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylate |

1251630-21-3 | 90%+ | 1mg |

$54.0 | 2023-05-22 | |

| Life Chemicals | F3406-6516-2mg |

methyl 1-[(3-fluorophenyl)methyl]-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1H-pyrazole-4-carboxylate |

1251630-21-3 | 90%+ | 2mg |

$59.0 | 2023-05-22 |

methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylate 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

1251630-21-3 (methyl 3-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylate) 関連製品

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬